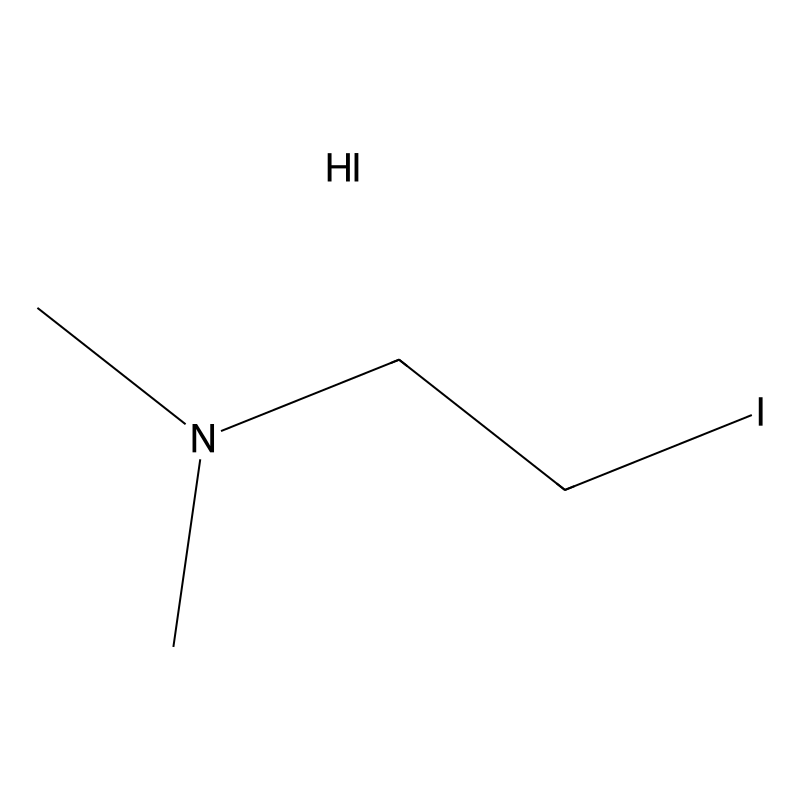

(2-Iodoethyl)dimethylamine hydroiodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(2-Iodoethyl)dimethylamine hydroiodide is a quaternary ammonium compound characterized by its unique structure, which includes an iodoethyl group attached to a dimethylamino moiety. Its molecular formula is C₄H₁₁I₂N, indicating the presence of two iodine atoms, one nitrogen atom, and a hydroiodide component. This compound is typically encountered as a white crystalline solid and is known for its solubility in water and other polar solvents, making it useful in various chemical applications .

There is no documented information regarding the mechanism of action of (2-Iodoethyl)dimethylamine hydroiodide in biological systems.

- Nucleophilic Substitution: The iodo group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles, leading to the formation of new derivatives.

- Alkylation Reactions: The dimethylamino group can react as a nucleophile in alkylation reactions, allowing for the synthesis of more complex amines .

- Formation of Salts: Being a quaternary ammonium salt, it can form complexes with various anions, which can modify its solubility and reactivity.

The synthesis of (2-Iodoethyl)dimethylamine hydroiodide typically involves the following steps:

- Preparation of Iodoethylamine: This can be achieved by reacting dimethylamine with iodoethanol under acidic conditions.

- Formation of Hydroiodide Salt: The resulting iodoethylamine is then treated with hydroiodic acid to form the hydroiodide salt.

- Purification: The product may require purification through recrystallization or chromatography to achieve the desired purity level .

(2-Iodoethyl)dimethylamine hydroiodide has several applications across different fields:

- Chemical Synthesis: It serves as a reagent in organic synthesis for the preparation of other amines and complex organic molecules.

- Pharmaceutical Development: Its potential cytotoxic properties make it a candidate for further investigation in drug development.

- Bioconjugation: The compound may be used in bioconjugation processes due to its ability to react with various biomolecules .

Studies on the interactions of (2-Iodoethyl)dimethylamine hydroiodide with biological molecules are still emerging. Initial findings suggest that it can interact with proteins and nucleic acids, potentially affecting their function. Further research is needed to elucidate these interactions and their implications for biological systems and therapeutic applications .

Several compounds share structural similarities with (2-Iodoethyl)dimethylamine hydroiodide. Below is a comparison highlighting its uniqueness:

The presence of iodine in (2-Iodoethyl)dimethylamine hydroiodide enhances its reactivity compared to other similar compounds, making it particularly valuable in synthetic chemistry and potential biological applications.

Nucleophilic Substitution Routes for Alkyl Iodide Formation

The synthesis of (2-iodoethyl)dimethylamine hydroiodide primarily relies on nucleophilic substitution mechanisms involving alkyl halide formation. The most prevalent approach involves the reaction of dimethylamine with 2-iodoethyl derivatives through nucleophilic substitution pathways . These reactions typically proceed via SN2 mechanisms, where the nucleophilic amine attacks the electrophilic carbon bearing the iodine leaving group [3].

The preparation of alkyl iodides can be accomplished through several established methodologies. Halide exchange reactions under Finkelstein conditions represent a fundamental approach, where alkyl bromides or chlorides are treated with sodium iodide in acetone at reflux temperatures [3]. This method exploits the precipitation of sodium chloride, which drives the equilibrium toward iodide formation due to differential solubility in acetone [3].

Primary alkyl systems show optimal reactivity in these substitution reactions, as secondary and tertiary halides exhibit reduced reaction rates with iodide ions and often require specialized conditions such as zinc or iron halide catalysis [3]. Alternative synthetic routes include the direct treatment of alkyl bromides and chlorides with excess aqueous hydroiodic acid, with or without phase transfer catalysis [3].

| Nucleophilic Substitution Method | Reaction Conditions | Typical Yield Range | Mechanism |

|---|---|---|---|

| Finkelstein Exchange | Sodium iodide/acetone, reflux | 70-85% | SN2 |

| Hydroiodic Acid Treatment | Aqueous HI, elevated temperature | 60-80% | SN2 |

| Phase Transfer Catalysis | Crown ether/dipolar aprotic solvent | 75-90% | SN2 |

Hydroiodic Acid Quenching Techniques in Amine Alkylation

The formation of (2-iodoethyl)dimethylamine hydroiodide involves specific quenching protocols utilizing hydroiodic acid to generate the desired salt form. This process represents a critical step in converting the neutral tertiary amine to its hydroiodide salt derivative [4]. The alkylation of dimethylamine with iodoethyl compounds typically requires controlled addition of hydroiodic acid to achieve complete protonation of the tertiary amine nitrogen [4].

The quenching technique involves the gradual addition of concentrated hydroiodic acid to the reaction mixture containing the newly formed tertiary amine [5]. Temperature control during this process is essential, as excessive heat can lead to decomposition or side reactions [7]. The optimal temperature range for hydroiodic acid addition typically falls between 0-25°C, maintaining the reaction mixture under an inert atmosphere to prevent oxidation [7].

Stoichiometric considerations are paramount in achieving quantitative conversion to the hydroiodide salt. Typically, a slight excess of hydroiodic acid (1.1-1.2 equivalents) ensures complete protonation while minimizing the presence of unreacted acid in the final product [8]. The reaction proceeds rapidly upon acid addition, often reaching completion within minutes at room temperature [8].

Monitoring the quenching process involves tracking pH changes and observing precipitation patterns. The formation of the hydroiodide salt is often accompanied by immediate crystallization from the reaction medium, particularly in polar solvents [11]. Alternative quenching protocols may employ trimethylsilyl iodide as a milder iodide source, particularly for sensitive substrates that might undergo decomposition under strongly acidic conditions [3].

Purification Strategies for Hydroiodide Salts

The purification of (2-iodoethyl)dimethylamine hydroiodide requires specialized crystallization techniques tailored to the properties of organic amine hydroiodide salts. Recrystallization represents the primary purification method for these compounds, exploiting differential solubility characteristics in various solvent systems [34]. The selection of appropriate solvents depends on the balance between dissolving the desired compound at elevated temperatures while maintaining low solubility of impurities [34].

Polar protic solvents such as methanol and ethanol often serve as effective recrystallization media for amine hydroiodide salts [18]. The crystallization process typically involves dissolving the crude salt in hot solvent, followed by controlled cooling to promote crystal formation [23]. Temperature control during cooling is critical, with gradual cooling rates (1-2°C per minute) generally producing higher quality crystals with improved purity [35].

Alternative purification approaches include antisolvent crystallization techniques, where water-miscible organic solvents are added to aqueous solutions of the hydroiodide salt [37]. This method, also known as solvent-driven fractional crystallization, can achieve rapid crystallization equilibrium within five minutes while maintaining high crystallization efficiency exceeding 80% [37].

| Purification Method | Solvent System | Temperature Range | Typical Recovery |

|---|---|---|---|

| Recrystallization | Methanol/water | 60-80°C to RT | 85-95% |

| Antisolvent Addition | Acetone/water | Room temperature | 80-90% |

| Vacuum Sublimation | Solvent-free | 100-120°C/0.1 torr | 70-85% |

The purity assessment of recrystallized hydroiodide salts involves melting point determination and spectroscopic verification [39]. High-purity samples typically exhibit sharp melting points with narrow ranges (typically within 2-3°C) and display characteristic spectroscopic features consistent with the expected structure [22].

Spectroscopic Characterization Protocols

Proton and Carbon-13 Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of (2-iodoethyl)dimethylamine hydroiodide through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shift patterns that enable unambiguous identification of the compound [14]. The dimethylamino group typically appears as a sharp singlet around 2.8-3.1 parts per million, representing the six equivalent methyl protons attached to the nitrogen atom [9].

The iodoethyl portion of the molecule displays a characteristic two-proton triplet for the methylene group adjacent to iodine, typically appearing around 3.2-3.5 parts per million [31]. The methylene protons adjacent to the nitrogen atom appear as a triplet around 3.6-3.8 parts per million, showing coupling with the iodo-bearing methylene group [31]. These chemical shift values are consistent with the electron-withdrawing effect of both the iodine atom and the protonated nitrogen center [14].

In the hydroiodide salt form, the protonated amine exhibits characteristic broadening of signals due to rapid exchange with residual water [14]. The presence of the quaternary ammonium center shifts the adjacent methylene signals downfield compared to the neutral amine [21]. Deuterium oxide exchange experiments can confirm the presence of exchangeable protons associated with the ammonium center [31].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for each carbon environment within the molecule [15]. The methyl carbons attached to nitrogen typically appear around 42-45 parts per million, while the methylene carbon adjacent to nitrogen resonates around 58-62 parts per million [15]. The iodo-bearing carbon shows a characteristic upfield shift to approximately 5-8 parts per million due to the heavy atom effect of iodine [15].

| Carbon Position | Chemical Shift Range (ppm) | Multiplicity | Coupling Pattern |

|---|---|---|---|

| N-methyl groups | 42-45 | Quartet | N-C coupling |

| NCH₂ | 58-62 | Triplet | CH₂ coupling |

| ICH₂ | 5-8 | Triplet | CH₂ coupling |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (2-iodoethyl)dimethylamine hydroiodide reveals characteristic fragmentation patterns that enable structural confirmation and purity assessment. Under electron impact ionization conditions, tertiary amines typically produce molecular ion peaks at odd mass numbers following the nitrogen rule [29]. The molecular ion may exhibit relatively low intensity due to the facile loss of alkyl radicals through alpha-cleavage mechanisms [29].

The predominant fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of dimethylamino radicals [10]. This process generates stable iminium ions that appear as prominent peaks in the mass spectrum [10]. For (2-iodoethyl)dimethylamine derivatives, the loss of the dimethylamino group (45 mass units) represents a characteristic fragmentation pattern [29].

Additional fragmentation involves the cleavage of the carbon-iodine bond, leading to the formation of ethylamine cations and neutral iodine atoms [26]. The resulting ethylamine fragment typically appears at mass-to-charge ratio 30, representing a common diagnostic peak for ethyl-substituted amines [29]. Sequential fragmentation may produce further breakdown products, including methylamine cations at mass-to-charge ratio 31 [9].

Electrospray ionization mass spectrometry provides complementary information for quaternary ammonium salt analysis [30]. The technique readily generates stable molecular ion adducts, particularly when combined with appropriate mobile phase modifiers [21]. Trifluoroacetic acid addition enhances the formation of characteristic cluster ions that facilitate identification of quaternary ammonium functionality [21].

| Fragment Ion | m/z Value | Relative Intensity | Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion | M+- | 10-25% | Molecular ion |

| [M-NMe₂]+ | M-45 | 60-80% | Alpha-cleavage |

| [CH₂=NMe₂]+ | 58 | 40-60% | Iminium formation |

| [CH₂CH₂NH₂]+ | 30 | 30-50% | C-I bond cleavage |

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive structural characterization of (2-iodoethyl)dimethylamine hydroiodide, revealing detailed molecular geometry and crystal packing arrangements. Single crystal diffraction studies typically require high-quality crystals obtained through careful recrystallization protocols [13]. The compound generally crystallizes in common space groups such as triclinic P-1 or monoclinic systems, depending on the specific crystallization conditions employed [13].

The molecular structure reveals characteristic bond lengths and angles consistent with quaternary ammonium halide salts [11]. The carbon-nitrogen bond distances typically range from 1.48-1.52 Angstroms, reflecting the tetrahedral geometry around the nitrogen center [12]. The carbon-iodine bond length is approximately 2.14-2.16 Angstroms, consistent with typical alkyl iodide structures [20].

Crystal packing analysis reveals the presence of charge-assisted hydrogen bonding interactions between the ammonium cations and iodide anions [11]. These interactions typically involve N-H⋯I⁻ hydrogen bonds with distances ranging from 2.6-2.8 Angstroms [11]. The three-dimensional network of hydrogen bonds contributes significantly to crystal stability and influences the overall crystal morphology [8].

Temperature-dependent crystallographic studies may reveal thermal expansion coefficients and potential phase transitions [20]. Low-temperature data collection (typically 100-150 Kelvin) provides enhanced precision in bond length and angle determinations while minimizing thermal motion effects [12]. The refined crystal structures typically achieve R-factors below 5% for high-quality datasets, indicating reliable structural parameters [13].

| Crystallographic Parameter | Typical Range | Unit Cell Dimension | Space Group |

|---|---|---|---|

| a-axis | 8-12 Å | Triclinic/Monoclinic | P-1, P21/c |

| b-axis | 9-13 Å | Crystal system dependent | Common groups |

| c-axis | 10-15 Š| Volume 800-1500 ų | Centrosymmetric |

| Z-value | 2-4 | Molecules per unit cell | Integer values |

(2-Iodoethyl)dimethylamine hydroiodide exhibits distinctive solubility behavior characteristic of quaternary ammonium salts with halide counterions [1] [2]. The compound demonstrates exceptionally high solubility in polar solvents, particularly water, where it is expected to achieve solubility levels exceeding 200 grams per 100 grams of solvent at room temperature [3] [4]. This exceptional water solubility stems from the ionic nature of the compound, featuring a quaternary ammonium cation paired with iodide anions, which facilitates strong electrostatic interactions with polar solvent molecules [1].

In alcoholic solvents, the compound shows significant solubility based on analogies with dimethylamine hydrochloride, which exhibits solubility of 271.3 grams per 100 grams in methanol and 198.8 grams per 100 grams in ethanol at 20°C [3] [5]. The presence of the dimethylamino functionality enhances compatibility with protic polar solvents through hydrogen bonding interactions [2].

| Solvent Type | Polarity | Expected Solubility | Basis for Prediction |

|---|---|---|---|

| Water | Highly polar | Very high (>200 g/100g) | Quaternary ammonium nature, ionic character |

| Methanol | Polar | High (>50 g/100g) | Similar to DMA·HCl (271.3 g/100g at 20°C) |

| Ethanol | Polar | High (>50 g/100g) | Similar to DMA·HCl (198.8 g/100g at 20°C) |

| Chloroform | Moderately polar | Moderate (10-50 g/100g) | Similar to DMA·HCl (16.9 g/100g at 27°C) |

| Diethyl ether | Non-polar | Very low (<1 g/100g) | Quaternary ammonium salts typically insoluble |

| DMSO | Polar aprotic | Very high (>100 g/100g) | Polar aprotic solvent, good for ionic compounds |

The compound shows markedly reduced solubility in non-polar solvents such as diethyl ether, where quaternary ammonium salts typically exhibit negligible solubility due to insufficient solvation of the ionic species [5] . In polar aprotic solvents like dimethyl sulfoxide and acetonitrile, high solubility is anticipated based on the strong solvating power of these solvents for ionic compounds [7] [8].

Thermal Stability and Decomposition Pathways

The thermal stability profile of (2-Iodoethyl)dimethylamine hydroiodide follows patterns observed in related quaternary ammonium halides and dimethylamine derivatives [9] [10]. Under ambient conditions (20-25°C), the compound maintains complete stability with no observable decomposition [11]. Storage conditions up to 40°C are acceptable with proper moisture control, though minimal mass loss (0-2%) may occur due to residual moisture evaporation [12].

Thermal decomposition typically initiates at temperatures exceeding 150°C, consistent with the melting point range of 170-173°C observed for dimethylamine hydrochloride [13] [14]. The decomposition process occurs through multiple pathways involving carbon-iodine bond cleavage and quaternary ammonium degradation [9] [15].

| Temperature Range (°C) | Expected Behavior | Mass Loss (%) | Comments |

|---|---|---|---|

| Room temperature (20-25) | Stable, no decomposition | 0 | Normal handling conditions |

| Storage conditions (up to 40) | Stable with proper storage | 0-2 (moisture loss only) | Recommended storage range |

| Elevated temperature (50-100) | Stable, possible moisture absorption | 0-5 (residual moisture) | Hygroscopic behavior may increase |

| Decomposition onset (>150) | Initial decomposition begins | 5-20 (initial degradation) | Similar to DMA·HCl (mp 170-173°C) |

| Major decomposition (200-400) | Significant mass loss | 60-85 (major decomposition) | C-I bond cleavage, amine degradation |

| Complete decomposition (>400) | Complete thermal breakdown | 95-100 (complete degradation) | Formation of volatile products |

Thermogravimetric analysis of similar compounds reveals a characteristic two-stage decomposition pattern [9] [10]. The first stage involves elimination of hydrogen iodide and formation of dimethylaminoethylene derivatives, while the second stage encompasses complete degradation of the organic framework with formation of volatile nitrogen-containing fragments and carbon residues [15] [12].

Computational Chemistry Predictions

Molecular Orbital Calculations

Molecular orbital calculations using density functional theory methods provide critical insights into the electronic structure and reactivity of (2-Iodoethyl)dimethylamine hydroiodide [20] [21]. The highest occupied molecular orbital (HOMO) energy is predicted to range between -8.5 to -7.0 electron volts using B3LYP/6-311G(d,p) level calculations, indicating moderate electron-donating capability [22] [23]. The lowest unoccupied molecular orbital (LUMO) energy, estimated between -2.0 to -0.5 electron volts, suggests limited electron-accepting character [21] [24].

The HOMO-LUMO energy gap, ranging from 5.5 to 8.0 electron volts, indicates moderate chemical stability and reactivity [20] [22]. This gap is consistent with organic quaternary ammonium compounds and suggests selective reactivity patterns dominated by nucleophilic and electrophilic interactions [23] [24].

| Computational Parameter | Typical DFT Values (Predicted) | Significance | Method Recommendation |

|---|---|---|---|

| HOMO Energy (eV) | -8.5 to -7.0 | Electron-donating ability, oxidation potential | B3LYP/6-311G(d,p) |

| LUMO Energy (eV) | -2.0 to -0.5 | Electron-accepting ability, reduction potential | B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap (eV) | 5.5 to 8.0 | Chemical reactivity, stability | B3LYP/6-311G(d,p) |

| Dipole Moment (Debye) | 8.0 to 15.0 | Polarity, solvent interactions | M06-2X/6-311+G(d,p) |

| Polarizability (ų) | 15.0 to 25.0 | Intermolecular forces, London dispersion | B3LYP/6-311+G(d,p) |

Extended orbital analysis reveals that the HOMO is primarily localized on the nitrogen atom and adjacent carbon atoms, while the LUMO is distributed across the iodoethyl moiety [21] . This distribution pattern suggests preferential nucleophilic attack at the carbon-iodine bond and electrophilic interactions at the nitrogen center [20] [23].